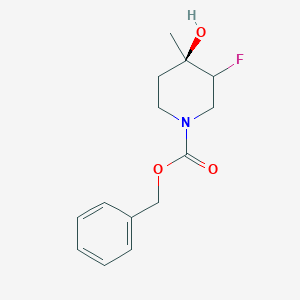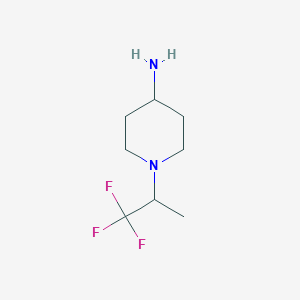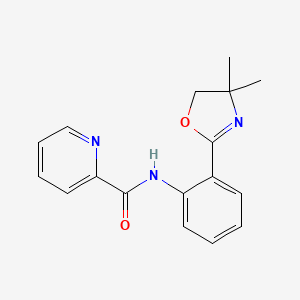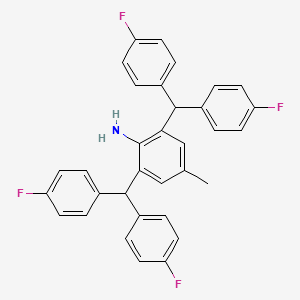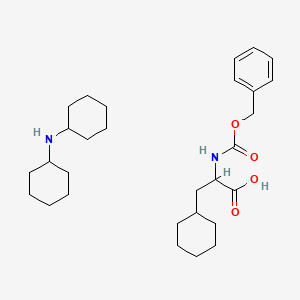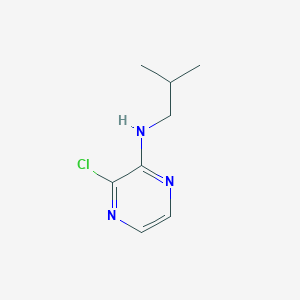![molecular formula C10H9Cl3N2O2 B14774428 Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14774428.png)
Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate is an organic compound with the molecular formula C10H9Cl3N2O2 and a molecular weight of 295.55 g/mol . It is a colorless or pale yellow liquid with an aromatic odor. This compound is soluble in organic solvents such as ether and alcohol but is insoluble in water . It is used as a reagent or intermediate in chemical research and laboratory settings and can also serve as a bactericide and preservative .
Métodos De Preparación
The synthesis of Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate involves a two-step process . First, 2,5-dichlorobenzoic acid reacts with hydrazine under alkaline conditions to form 2,5-dichlorophenylhydrazine . The resulting hydrazine derivative is then reacted with ethyl chloroacetate under appropriate conditions to yield the final product . Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications across various fields . In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential antimicrobial and preservative properties . Additionally, it can be used in industrial applications as a bactericide and preservative .
Mecanismo De Acción
The mechanism of action of Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate involves its interaction with molecular targets and pathways . The compound may exert its effects by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as ethyl 2-chloro-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate . While both compounds share similar structures and properties, the presence of different substituents on the phenyl ring can influence their reactivity and applications . Other similar compounds include ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate and ethyl 2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate .
Propiedades
Fórmula molecular |
C10H9Cl3N2O2 |
|---|---|
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-5-6(11)3-4-7(8)12/h3-5,14H,2H2,1H3 |
Clave InChI |
JSJNQOAPZJPWKM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



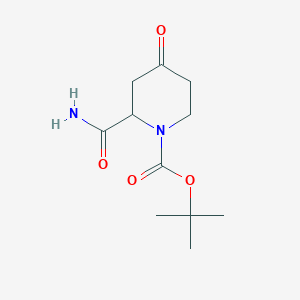
![(4'-Bromo-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14774361.png)

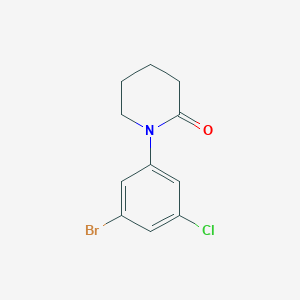
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate](/img/structure/B14774377.png)
